molecular formula C21H28N2O B14420054 N,N'-Dibutyl-N,N'-diphenylurea CAS No. 85209-46-7

N,N'-Dibutyl-N,N'-diphenylurea

Cat. No.: B14420054
CAS No.: 85209-46-7
M. Wt: 324.5 g/mol
InChI Key: QHSSRYJYHCZJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Dibutyl-N,N'-diphenylurea is a substituted urea derivative of significant interest in chemical and pharmaceutical research. This compound belongs to a class of molecules known for their ability to form stable hydrogen bonds with biological targets, which is a key property in medicinal chemistry for modulating drug potency and selectivity . Urea derivatives, particularly N,N'-diarylureas, have demonstrated utility as plant growth regulators, acting as cytokinins that can stimulate cell division and influence plant development . The specific structural configuration, influenced by the N,N'-dibutyl and N,N'-diphenyl substituents, can affect the molecule's overall conformation, lipophilicity, and hydrogen-bonding capacity, which in turn impacts its solubility, stability, and interaction with enzymes or receptors . Researchers investigate this compound and its analogs as intermediates in organic synthesis and for potential applications in agrochemical and pharmaceutical development, building upon the known activities of the diphenylurea structural motif . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85209-46-7

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

1,3-dibutyl-1,3-diphenylurea

InChI

InChI=1S/C21H28N2O/c1-3-5-17-22(19-13-9-7-10-14-19)21(24)23(18-6-4-2)20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3

InChI Key

QHSSRYJYHCZJQU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)N(CCCC)C2=CC=CC=C2

Origin of Product

United States

Contextualization of Urea Derivatives in Contemporary Chemical Research

Urea (B33335) derivatives represent a significant and versatile class of organic compounds that have garnered substantial attention in modern chemical research. Their importance stems from their wide-ranging applications across various industries, including pharmaceuticals, polymers, dyes, and agriculture. The core urea structure, with its capacity for hydrogen bonding, serves as a valuable scaffold for creating novel molecules with diverse biological activities.

In the realm of medicinal chemistry, substituted ureas are recognized for a broad spectrum of biological effects, such as herbicidal, antimicrobial, antiviral, and anticancer properties. Their ability to form stable hydrogen bonds with protein targets is a key factor in their use for modulating drug potency and selectivity. In materials science, urea derivatives are fundamental building blocks for synthesizing polymers and resins. For instance, urea-formaldehyde resins are crucial in the production of plywood and particleboard. Furthermore, the unique structure of urea derivatives makes them suitable for applications in supramolecular chemistry, where they can act as building blocks for self-assembling systems and as catalysts. The continuous exploration of urea derivatives is an active area of research, promising potential breakthroughs in various scientific fields.

Significance of N,n Dibutyl N,n Diphenylurea Within the Scope of Substituted Ureas

N,N'-Dibutyl-N,N'-diphenylurea, a symmetrically substituted diphenylurea compound, holds specific importance within the broader class of substituted ureas. Its structure, featuring both alkyl (butyl) and aryl (phenyl) groups attached to the urea (B33335) nitrogen atoms, imparts a unique combination of properties. This particular substitution pattern influences its solubility, stability, and reactivity, distinguishing it from other urea derivatives.

While many substituted ureas have been investigated for their biological activities, the research on this compound is more specialized. Symmetrically substituted diphenyl ureas, as a group, have been utilized as deterrents or moderants in smokeless powders, with the term "Centralite" being historically applied to these compounds. The alkyl and aryl substituents contribute to their thermal and oxidative stability. The study of such compounds contributes to the understanding of structure-activity relationships within the vast family of urea derivatives, providing insights for the design of new materials and functional molecules.

Below is a table detailing some of the computed properties of this compound.

PropertyValue
Molecular FormulaC21H28N2O
Molecular Weight324.5 g/mol
XLogP35.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count8
Exact Mass324.220163521 Da
Topological Polar Surface Area23.6 Ų
Heavy Atom Count24
Data sourced from PubChem.

Historical Development and Evolution of Research on Diphenylurea Compounds

The study of diphenylurea compounds has a rich history, dating back to early investigations into the stabilization of materials and the synthesis of new organic molecules. In the 19th century, urea (B33335) itself was used to stabilize celluloid. This led to the exploration of substituted ureas to enhance stability while minimizing undesirable reactions.

A significant development came in the early 20th century with the use of symmetrically substituted diphenyl ureas as deterrents in smokeless powder. This application spurred further research into compounds like ethyl centralite (1,3-diethyl-1,3-diphenylurea) and methyl centralite (1,3-dimethyl-1,3-diphenylurea), which became known as "Centralites."

In the mid-20th century, the discovery of the cytokinin activity of 1,3-diphenylurea (B7728601) (DPU) in plant science opened a new avenue of research. It was identified as a compound that could induce flower development, leading to the investigation of other phenylurea-type cytokinins.

More recently, research on diphenylurea compounds has expanded into supramolecular chemistry and materials science. The ability of the urea group to form strong and directional hydrogen bonds has been exploited in the design of self-assembling structures and functional materials. The synthesis of various N,N'-diphenylurea derivatives continues to be an active area of research for applications in medicinal chemistry, with some compounds showing potential as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).

Advanced Applications and Materials Science Research Involving N,n Dibutyl N,n Diphenylurea

Role in Energetic Materials and Propellant Stabilization

Substituted diphenylurea compounds are a well-established class of stabilizers for energetic materials, particularly for nitrocellulose-based propellants. These propellants are inherently unstable and undergo slow decomposition over time, releasing acidic nitrogen oxides (NOx) and other degradation products. dtic.milgoogle.com This process is autocatalytic, meaning the degradation products accelerate further decomposition, which can lead to a loss of performance and, in worst-case scenarios, catastrophic failure or explosion. dtic.mil Stabilizers are added to scavenge these acidic byproducts, thereby extending the safe service life of the propellant. google.com

The primary role of urea-based stabilizers like N,N'-Dibutyl-N,N'-diphenylurea in nitrocellulose propellants is to neutralize the acidic compounds, primarily nitrogen oxides (NO and NO₂), that are produced during the decomposition of nitrate (B79036) esters. The stabilization mechanism is generally understood to involve the reaction of the stabilizer with these acidic species.

The commonly accepted mechanism for stabilizers containing amine or urea (B33335) functionalities is their ability to react with and sequester nitrogen oxides. This prevents the buildup of these autocatalytic agents. While the specific reaction pathways for this compound are not as extensively documented as those for diphenylamine (B1679370) (DPA) or other ureas like Centralite I, the fundamental principle remains the same. The nitrogen atoms of the urea group act as reaction sites for nitrosation and nitration by the NOx gases. This process consumes the degradation products, interrupting the autocatalytic decomposition cycle of the nitrocellulose. The effectiveness of these stabilizers is often compared to that of DPA, which is a widely used but more toxic alternative. google.com

Stabilizer TypeCommon ExamplesPrimary Function
Aromatic Amines Diphenylamine (DPA), 2-Nitrodiphenylamine (2-NDPA)Scavenge acidic NOx byproducts through nitration and nitrosation of the amine.
Urea Derivatives N,N'-Diethyl-N,N'-diphenylurea (Centralite I), N,N'-Dimethyl-N,N'-diphenylurea (Centralite II), this compoundScavenge acidic NOx byproducts via reaction with the urea functional group.
Phenolic Compounds 4-(4-hydroxyphenyl)butan-2-one derivativesTrap radical species (ROO•) and prevent autoxidation cycles. google.comjes.or.jp

The incorporation of stabilizers is crucial for ensuring the long-term chemical stability and, consequently, the performance and safety of propellants. researchgate.net By preventing the autocatalytic decomposition of nitrocellulose, this compound helps maintain the propellant's original chemical and physical properties over extended storage periods. researchgate.net

The depletion of the stabilizer is a key indicator used in the surveillance and lifetime prediction of ammunition. researchgate.net As the stabilizer is consumed, its ability to protect the propellant diminishes. The rate of stabilizer consumption is influenced by storage conditions, particularly temperature. researchgate.net Studies on similar urea-based stabilizers, such as N,N′-dimethyl-N,N′-diphenylcarbamide, show that their depletion over time is directly linked to changes in the propellant's mechanical properties and heat of combustion. researchgate.net Therefore, the presence and concentration of this compound are critical parameters for assessing the remaining safe life of a propellant. While primary stabilizers like the parent urea compound are consumed, their reaction products can also act as secondary stabilizers, continuing to protect the propellant for a period.

Integration into Supramolecular Architectures and Functional Materials

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds. The N,N'-diphenylurea moiety is a particularly effective building block in this field due to its ability to form strong and directional hydrogen bonds. nih.govfrontiersin.org

The urea functional group contains two strong hydrogen bond donors (the N-H groups, though in this fully substituted case it is the interaction with the carbonyl oxygen) and a hydrogen bond acceptor (the carbonyl oxygen), making it an excellent component for creating self-assembling structures. nih.govfrontiersin.org Derivatives of N,N'-diphenylurea are noted for their tendency to form well-defined, crystalline structures and extended aggregates. nih.govfrontiersin.org

Research has demonstrated that urea derivatives can interact with complementary functional groups, such as carboxylates, to form extended, hydrogen-bonded ribbon-like structures in the solid state. psu.edu In these architectures, the urea and carboxylate groups form bidentate hydrogen bonds. psu.edu The presence of alkyl chains, such as the butyl groups in this compound, can further influence the packing of these aggregates, projecting from the hydrogen-bonded core and interacting with adjacent molecules or counter-ions. psu.edu This control over solid-state packing is fundamental to crystal engineering and the design of new materials with specific structural and functional properties.

The non-covalent interactions provided by urea derivatives can be used to modulate the electronic and optical properties of other molecules. This is particularly valuable in the development of functional materials for optics and electronics. nih.govfrontiersin.org By forming a supramolecular complex with a chromophore (a light-absorbing molecule), a urea derivative can alter the chromophore's photophysical behavior. nih.gov

For instance, studies on squaraine dyes have shown that hydrogen bonding with N,N'-diphenylurea derivatives significantly affects the dye's one- and two-photon absorption (TPA) properties. nih.govfrontiersin.org The formation of hydrogen bonds between the urea and the squaraine shifts the maximum absorption wavelength and can modify the TPA cross-section. nih.govfrontiersin.org This provides a method for fine-tuning these optical properties, which is important for applications like photodynamic therapy or non-linear optics. nih.govnih.gov The substituents on the phenyl rings of the urea can be varied to further adjust the strength of the hydrogen bonds and, therefore, the extent of the photophysical property modulation. nih.govfrontiersin.org

This compound as a Chemical Intermediate in Organic Synthesis

Beyond its direct application in materials, this compound serves as a chemical intermediate, or a starting material, for the synthesis of more complex molecules. Its structure provides a stable scaffold that can be elaborated upon.

Urea derivatives are versatile reagents in organic chemistry. For example, N,N'-Dimethyl-N,N'-diphenylurea is used as an intermediate in the production of dyes, pigments, and pharmaceuticals. The synthesis of such ureas typically involves the reaction of a secondary amine (like N-butylaniline) with a carbonyl source such as phosgene (B1210022) or a carbonyldiimidazole, or by reacting a substituted isocyanate with an amine. uva.nl

As an intermediate, this compound can be a precursor to various specialty chemicals. Its functional groups allow for further chemical modifications to tailor properties for specific applications in areas like coatings, adhesives, or plasticizers. The synthesis of novel N,N-diphenylurea derivatives is an active area of research, for example, in the development of new pharmaceutical agents like IDO1 inhibitors for cancer immunotherapy. In these synthetic pathways, a core urea structure is built and subsequently functionalized to create a final target molecule with specific biological activity.

Precursor for the Synthesis of Carbamic Acid Derivatives

This compound can function as a precursor in the synthesis of carbamic acid derivatives, which are themselves important intermediates for compounds like isocyanates. google.com The general pathway involves the reaction of a substituted urea with an alcohol. This process, often requiring catalysts and elevated temperatures, can be considered a transamidation reaction where the alcohol displaces one of the amine fragments of the urea to form a carbamate (B1207046). researchgate.net

While specific studies detailing the conversion of this compound to carbamates are not broadly published, the underlying chemistry is well-established for similar urea compounds. researchgate.net The reaction of ureas with alcohols is a known, albeit sometimes challenging, route to N-substituted carbamates. researchgate.net The process can be driven to completion by selecting appropriate reaction conditions. For instance, a general synthesis of N-substituted carbamates has been achieved with high yields using a TiO2–Cr2O3/SiO2 catalyst, demonstrating the feasibility of converting amines, urea, and alcohols into these valuable derivatives. researchgate.net A similar principle applies to the conversion of a pre-formed substituted urea like this compound.

Table 1: Generalized Reaction for Carbamate Synthesis from Urea Derivatives

Reactant 1Reactant 2ProductCatalyst/Conditions
Substituted Urea (e.g., this compound)AlcoholN-substituted Carbamate + AmineRequires heat and potentially a catalyst (e.g., metal oxides) to facilitate the reaction. researchgate.net

The synthesis of unsymmetrical carbamates is a significant area of research, as these compounds are direct precursors to isocyanates in non-phosgene routes. google.com

Utilization in the Preparation of Other Value-Added Organic Chemicals

The reactivity of the urea linkage in this compound allows for its use in synthesizing other valuable organic compounds beyond carbamates. A key reaction is trans-ureation, where the urea derivative reacts with an amine to form a new, unsymmetrical urea and releases an amine. This is particularly relevant in the synthesis of polyureas, where a bis-carbamate or a related compound reacts with various diamines. researchgate.net

This non-isocyanate route to polyureas is considered a "green chemistry" process. researchgate.net For example, N,N'-diphenyl-4,4′-methylenediphenylene biscarbamate has been effectively polymerized with aliphatic diamines in solvents like dimethyl sulfoxide (B87167) (DMSO) or tetramethylene sulfone (TMS) to produce high molecular weight polyureas. researchgate.net The reaction proceeds by shifting the equilibrium through the removal of the phenol (B47542) byproduct. researchgate.net A similar trans-ureation approach could be envisioned for this compound to synthesize specific unsymmetrically substituted ureas or oligomers.

Furthermore, substituted ureas are important intermediates in the fine chemical industry. researchgate.net The synthesis of N,N'-diphenylurea itself from aniline (B41778) and sources of carbonyl like CO2 or urea has been extensively studied, indicating its value as a building block. researchgate.net Compounds analogous to this compound, such as N,N'-Diethyl-N,N'-diphenylurea, are noted as being commercially available, underscoring the industrial relevance of this class of chemicals. tnnchemical.com

Application in Polymer Chemistry

In the realm of polymer chemistry, this compound and its structural analogs can play roles both as additives that modify polymer properties and as reactants or modulators in polymerization processes.

Role of this compound as a Polymer Additive

Substituted ureas and related compounds are known to be used as polymer additives. researchgate.netresearchgate.net While specific applications for this compound are not widely documented, the functions of similar molecules provide insight into its potential roles. For instance, 1,3-Diphenylguanidine (B1679371) (DPG), which shares structural similarities with diphenylurea, is widely used as a secondary accelerator in the vulcanization of rubber. researchgate.net

Other substituted ureas can act as stabilizers in polymer formulations. The presence of both aliphatic and aromatic groups in this compound could offer a balance of compatibility with different polymer matrices and contribute to properties like thermal or UV stability. In a related context, N,N'-dimethyl-4,4′-methylenediphenylene biscarbamate has been used in the synthesis of polyureas, highlighting the role of such carbamate and urea structures within polymer systems. researchgate.net

Impact on Polymerization Processes and Telechelic Polymer Synthesis

Substituted ureas can significantly influence polymerization reactions, particularly in polycondensation and anionic polymerization. In polyurethane synthesis, the formation of urea linkages (from the reaction of an isocyanate with an amine) and their subsequent reaction with more isocyanate to form biuret (B89757) is a critical consideration. vdoc.pub Research has shown that the rate constant for biuret formation from N,N'-diphenylurea and phenyl isocyanate is 20 to 30 times higher than that for allophanate (B1242929) formation from the corresponding urethane. vdoc.pub This preferential reaction pathway can alter the final polymer structure and properties.

Furthermore, N,N'-diphenylurea has been identified as a cocatalyst in the anionic polymerization of ε-Caprolactam to produce Nylon-6. ethernet.edu.et This demonstrates that urea derivatives can act as activators or modifiers in complex polymerization systems.

The synthesis of telechelic polymers—polymers with reactive functional groups at both ends—is another area where the chemistry of urea derivatives is relevant. rsc.org The preparation of telechelics often involves carefully controlling polycondensation reactions and avoiding side reactions. vdoc.pubrsc.org Understanding the reactivity of urea groups, such as those in this compound, is crucial for preventing unwanted branching or side products during the synthesis of precisely structured polymers. vdoc.pub

Table 2: Influence of Diphenylurea on Polymerization Reactions

Polymerization ProcessRole/Impact of N,N'-DiphenylureaSignificance
Polyurethane SynthesisReacts rapidly with isocyanates to form biurets. vdoc.pubAffects cross-linking density and network structure by favoring biuret over allophanate linkages. vdoc.pub
Anionic Polymerization of ε-CaprolactamActs as a cocatalyst or activator. ethernet.edu.etInfluences the rate and efficiency of Nylon-6 formation. ethernet.edu.et
Telechelic Polymer SynthesisPotential source of side reactions if present as an impurity or intermediate. vdoc.pubControl over urea-related reactions is necessary to maintain desired polymer architecture and functionality. vdoc.pubrsc.org

Environmental Chemistry and Degradation Studies of N,n Dibutyl N,n Diphenylurea

Occurrence and Distribution in Environmental Compartments

The presence of N,N'-Dibutyl-N,N'-diphenylurea and related diphenylurea compounds in the environment is primarily linked to their use as industrial additives. Their detection in various environmental settings highlights their mobility and distribution.

Diphenylurea derivatives are frequently identified as contaminants in urban aquatic environments. Tire wear particles, which are abraded from tires onto road surfaces, are a significant source of these compounds. publish.csiro.au During rainfall, these particles and the chemicals they contain are washed into urban water systems, including surface runoff, wastewater treatment plants (WWTPs), and receiving rivers. researchgate.netnih.gov

Studies have confirmed the presence of diphenylurea compounds in various urban water matrices. For instance, a study in the Pearl River Delta region of South China was the first to report levels of 1,3-Diphenylurea (B7728601) in surface waters there. researchgate.net This compound, a transformation product of the rubber vulcanization accelerator 1,3-Diphenylguanidine (B1679371) (DPG), was detected in surface runoff, WWTP influents and effluents, receiving rivers, and even in drinking water sources. researchgate.netnih.govdeveloppement-durable.gouv.fr Road runoff was identified as the primary non-point source for these compounds entering rivers. researchgate.netnih.gov Similarly, research in a Canadian city detected N,N'-dicyclohexylurea (DCU) and 1-cyclohexyl-3-phenylurea (B1593960) (CPU) in stormwater and snowmelt. researchgate.net Another study focusing on urban water in Atlanta, GA, also included 1,3-diphenylurea in its analysis of highly-polar contaminants. csic.es

Detection of Diphenylurea Derivatives in Urban Water Systems
CompoundLocation/MatrixKey FindingsSource
1,3-DiphenylureaPearl River Delta, China (Surface Runoff, WWTPs, Rivers, Drinking Water Sources)Detected as a transformation product of DPG. Road runoff is the main non-point source. researchgate.netnih.gov
1,3-DiphenylureaAtlanta, GA, USA (Urban Surface Water)Analyzed as part of a study on highly-polar urban water contaminants. csic.es
N,N′-dicyclohexylurea (DCU)Saskatoon, Canada (Stormwater, Snowmelt)Detected alongside other tire-related compounds. researchgate.net
1-cyclohexyl-3-phenylurea (CPU)Saskatoon, Canada (Stormwater, Snowmelt)Detected alongside other tire-related compounds. researchgate.net

The primary matrix associated with the environmental release of this compound and its derivatives is rubber, particularly in tires. mdpi.com These compounds can be used as stabilizers or are formed from other additives during the manufacturing or use of rubber products. rivm.nl Tire wear particles (TWPs) are a complex mixture of rubber polymers, fillers, and thousands of chemical additives that are continuously released into the environment. publish.csiro.au

Recent research has focused on the chemical profiling of crumb rubber from end-of-life tires, which is often used as infill for artificial turf fields. In a comprehensive analysis of tire and artificial turf crumb rubber samples, 1,3-diphenylurea was quantified in solvent extracts and was also found in leachable samples. rsc.org This indicates its potential to move from the solid rubber matrix into the surrounding environment. The concentrations of related compounds like 1,3-diphenylguanidine (DPG) were found to be as high as 1200 µg g⁻¹ in some samples. rsc.org Another study also noted the presence of N,N'-diphenylurea in analyses of tire leachates. researchgate.netacs.org

Quantification of 1,3-Diphenylurea in Rubber Matrices
MatrixExtraction MethodFindingSource
Tire and Artificial Turf Crumb RubberSolvent Extraction1,3-diphenylurea was quantified. rsc.org
Tire and Artificial Turf Crumb RubberLeaching1,3-diphenylurea was detected in leachates. rsc.org

Degradation Pathways and Mechanisms

Once released into the environment, this compound is subject to various degradation processes that determine its persistence and fate. These processes can be broadly categorized as biotic and abiotic.

The microbial degradation of urea-based compounds is a key process in their environmental removal. Studies on N,N'-dibutylurea (DBU), a structurally similar compound and a breakdown product of the fungicide benomyl (B1667996), have shown that it is readily degraded by soil microorganisms. nih.govnih.gov For most soil types and conditions tested, the half-life of DBU was less than two weeks, indicating that long-term persistence is unlikely. nih.gov Furthermore, repeated applications of DBU to soil were found to accelerate its mineralization rate in some soils, suggesting microbial adaptation and an increased capacity for degradation over time. nih.gov These findings support the supposition that DBU is unlikely to accumulate in agricultural soils due to efficient microbial degradation. nih.gov While direct studies on this compound are limited, the research on DBU suggests that microbial breakdown is a probable and significant degradation pathway for related urea (B33335) compounds.

Abiotic processes, including photodegradation and hydrolysis, also contribute to the breakdown of diphenylurea compounds. Aryl-substituted ureas like N,N'-diphenylurea generally exhibit higher thermal and oxidative stability compared to their alkyl-substituted counterparts due to the stabilizing effect of the aromatic rings.

However, they are not completely inert. Research has shown that N,N'-diphenylurea can undergo partial hydrolysis in the presence of water, particularly at elevated temperatures. researchgate.net One study investigating its stability in dioxane with traces of water found that dissociation and hydrolysis occurred, with aniline (B41778) being one of the resulting products. researchgate.net

Photodegradation is another potential abiotic pathway. A study demonstrated that diphenyl urea can be degraded under visible light irradiation in the presence of a photocatalyst (polythiophene decorated CuFe2O4 nanohybrids). researchgate.net In this experimental setup, 65% of the diphenyl urea was degraded within 120 minutes. researchgate.net While these conditions are specific to the laboratory, they indicate that diphenylurea compounds are susceptible to light-induced degradation.

Formation and Fate of Transformation Products in the Environment

The degradation of this compound and related compounds leads to the formation of various transformation products, which have their own environmental fate and potential impacts.

As mentioned previously, 1,3-diphenylurea is itself a known transformation product of 1,3-diphenylguanidine (DPG), a widely used rubber accelerator. researchgate.netdeveloppement-durable.gouv.fr Its detection in urban water systems is often linked to the degradation of DPG originating from tire wear. researchgate.netnih.gov

The degradation of the diphenylurea structure can lead to simpler molecules. The hydrolysis of N,N'-diphenylurea has been shown to produce aniline. researchgate.net The photocatalytic degradation of diphenyl urea under laboratory conditions resulted in fragments such as urea and ethenol. researchgate.net The fate of these transformation products varies; some, like aniline, are known environmental contaminants, while others, like urea, can be integrated into natural nutrient cycles. The ultimate fate of these products depends on the specific environmental conditions and microbial populations present.

Environmental Monitoring and Analytical Challenges for Urea Derivatives

The environmental monitoring of urea derivatives, a diverse class of compounds including herbicides, industrial chemicals, and transformation products, presents significant analytical challenges. These compounds can enter the environment through various pathways, including agricultural runoff, industrial effluent, and the degradation of manufactured goods. researchgate.netpsu.edu For instance, N,N'-diphenylurea (also known as 1,3-diphenylurea or DPU) and its derivatives like N,N'-diethyl-N,N'-diphenylurea (Ethyl Centralite) are used as stabilizers in propellants, and their presence has been detected in environmental samples. acs.orgresearchgate.net Similarly, N,N'-dibutylurea (DBU) is a known degradation product of the fungicide benomyl and can be found in agricultural soils. nih.govnih.gov The monitoring of these and other urea derivatives is crucial for understanding their environmental fate and persistence.

The analysis of urea derivatives in complex environmental matrices such as soil and water typically requires sophisticated analytical techniques capable of detecting trace concentrations. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Ultraviolet (UV) detection is a commonly employed method. acs.orgresearchgate.net Gas Chromatography (GC) with various detectors is also utilized for the analysis of certain derivatives. researchgate.netsemanticscholar.org

However, the complexity of environmental samples poses several analytical hurdles. A primary challenge is the presence of matrix interferences, where other compounds in the sample can co-elute with the target analyte, complicating detection and quantification. researchgate.net Furthermore, many urea derivatives undergo transformation in the environment, leading to a variety of degradation products. These transformation products often lack commercially available analytical standards, making their identification and quantification particularly difficult. acs.org Advanced techniques such as high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often necessary to screen for and identify these unknown metabolites. acs.org

Method specificity is another critical issue. While broad-spectrum methods exist, they may not be suitable for accurate quantification of specific compounds. The diacetyl monoxime (DAM) colorimetric method, for example, is widely used for determining total urea content but is prone to significant overestimation in environmental samples. bangor.ac.uk This is because the method cross-reacts with the ureido functional group present in a wide range of natural and anthropogenic compounds, making it a non-specific assay for individual urea derivatives. bangor.ac.uk

The low concentrations at which these pollutants are often found (in the ng/L to µg/L range) necessitate highly sensitive instrumentation and frequently require a sample pre-concentration step, such as Solid Phase Extraction (SPE), to achieve the required detection limits. acs.orgsemanticscholar.org The inherent properties of the specific urea derivative, such as its persistence and bioavailability, are also influenced by environmental conditions like temperature, moisture, and microbial activity, adding another layer of complexity to monitoring and assessment. nih.govnih.gov

Interactive Data Tables

Table 1: Summary of Analytical Methods for Urea Derivatives in Environmental Samples

Analytical Technique Sample Matrix Target Analytes Typical Detection Limits References
HPLC-DAD/UV Water, Soil Phenylurea herbicides, Organophosphorus pesticides 0.05 - 0.1 µg/L researchgate.netsmolecule.com
LC-MS/MS Water Transformation Products, Propellant additives Not specified; used for screening acs.org
GC-MS Water Volatile Organic Compounds, Insecticides, Herbicides 0.007 - 0.2 µg/L researchgate.net
HPTLC-DAD Water Various herbicides (atrazine, neburon, etc.) 0.04 - 0.23 ng/spot semanticscholar.org

Table 2: Key Analytical Challenges for Urea Derivatives and Mitigation Strategies

Challenge Description Mitigation Strategy References
Matrix Interference Co-elution of non-target compounds with the analyte, affecting accuracy. Advanced sample preparation (e.g., SPE), Use of high-resolution chromatographic techniques. researchgate.net
Lack of Standards Transformation products and less common derivatives are often not commercially available. High-resolution mass spectrometry (e.g., LC-TOF-MS, Orbitrap) for tentative identification based on accurate mass. acs.org
Method Specificity Some methods (e.g., colorimetric) are not specific to a single compound and react with the entire chemical class. Use of highly specific methods like chromatography coupled with mass spectrometry (LC-MS, GC-MS). bangor.ac.uk
Low Concentrations Environmental concentrations are often at trace or ultra-trace levels, below the detection limits of standard methods. Sample pre-concentration (e.g., Solid Phase Extraction), use of highly sensitive detectors. acs.orgresearchgate.netsemanticscholar.org

| Compound Diversity | The class of urea derivatives is large and chemically diverse, requiring different analytical conditions. | Development of multi-residue methods capable of detecting a wide range of compounds in a single run. | researchgate.netsemanticscholar.org |

Advanced Analytical Methodologies in N,n Dibutyl N,n Diphenylurea Research

Spectroscopic Techniques for Structural Confirmation and Mechanistic Studies

Spectroscopic methods are indispensable tools for elucidating the molecular structure of N,N'-Dibutyl-N,N'-diphenylurea and investigating the mechanisms of reactions in which it participates.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of this compound and for monitoring the progress of its synthesis. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the context of reaction monitoring, NMR can be used to track the consumption of reactants and the formation of this compound over time. For instance, in a synthesis involving the reaction of a substituted aniline (B41778) with dibutylcarbamoyl chloride, ¹H NMR can monitor the disappearance of the amine protons of the starting material and the appearance of new signals corresponding to the butyl and phenyl groups of the product. Similarly, ¹³C NMR is instrumental in confirming the presence of the urea (B33335) carbonyl group, which typically appears around 155 ppm. The integration of NMR signal intensities allows for the quantification of reactants and products, providing valuable kinetic data for reaction optimization.

A study on the synthesis of unsymmetrical ureas utilized ¹H NMR to confirm the structure of N,N-Dibutyl-N′-(2-phenylethyl)urea. acs.org The spectrum showed characteristic signals for the aromatic protons, as well as the various methylene (B1212753) and methyl groups of the butyl and phenylethyl substituents. acs.org

Table 1: Illustrative ¹H NMR Spectral Data for a Related Diphenylurea Derivative

Chemical Shift (ppm)MultiplicityAssignment
8.64brNH
7.42-7.39mAromatic CH
7.26-7.21mAromatic CH
6.95-6.90mAromatic CH

Data sourced from a study on N,N'-Diphenylurea in DMSO-d₆. acs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the analysis of this compound, IR spectroscopy is primarily used to confirm the presence of the key urea functional group.

The most characteristic absorption for a urea derivative is the strong C=O (carbonyl) stretching vibration. For substituted ureas, this peak typically appears in the region of 1630-1680 cm⁻¹. The presence of N-H bonds in some urea compounds would also give rise to stretching vibrations in the range of 3170-3500 cm⁻¹, though this compound itself lacks N-H bonds. msu.edu The C-N stretching vibrations are also observable, typically in the 1200-1350 cm⁻¹ range for aromatic amines. msu.edu By comparing the obtained IR spectrum with reference spectra, the identity and purity of the synthesized compound can be verified.

Table 2: Key IR Absorption Frequencies for Substituted Ureas

Functional GroupAbsorption Range (cm⁻¹)Description
C=O Stretch~1640Strong absorption characteristic of the urea carbonyl group.
N-H Bending1530-1620Present in primary and secondary amides. msu.edu
C-N Stretch1200-1350Characteristic of the bond between the carbonyl carbon and nitrogen. msu.edu

Mass Spectrometry for Molecular Ion and Fragmentation Analysis in Research Contexts

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, MS is used to determine the molecular ion peak, which corresponds to the molecular weight of the compound, and to study its fragmentation pattern.

In research contexts, the fragmentation pattern can offer valuable structural information. The way a molecule breaks apart upon ionization can reveal the connectivity of its atoms. For substituted ureas, fragmentation often involves cleavage of the bonds adjacent to the carbonyl group and within the alkyl and aryl substituents. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. acs.org This information is crucial for confirming the identity of newly synthesized compounds. For instance, in a study of N,N'-diphenylurea, the molecular ion was observed, confirming its molecular weight. chemicalbook.com

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reactants, byproducts, and other components in a mixture, thereby enabling its purification and quantification.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is widely used to monitor the progress of a reaction by separating the components of the reaction mixture.

By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, researchers can determine the concentration of the starting materials, intermediates, and the final product. This allows for the calculation of reaction yield and purity. googleapis.comresearchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common mode of separation for such compounds. sielc.com The use of a UV detector is suitable for aromatic compounds like this compound. In a study on the synthesis of N,N'-diphenylurea, HPLC analysis was used to determine the yield of the product. researchgate.net

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS, LC-MS) for Additive Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile organic compounds. While this compound itself may have limited volatility for direct GC analysis without derivatization, related and smaller substituted ureas are frequently analyzed by GC-MS, especially in the context of their use as additives in various materials.

For instance, N,N'-diethyl-N,N'-diphenylurea (ethyl centralite), a structurally similar compound, is a common stabilizer in smokeless powders and is often analyzed by GC-MS as part of gunshot residue analysis. core.ac.ukuclan.ac.uk The coupling of GC with MS allows for both the separation of the components in a complex mixture and their definitive identification based on their mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is particularly well-suited for the analysis of less volatile compounds like this compound in complex matrices. LC-MS can be used to identify and quantify the compound and its degradation products in various samples. frontiersin.org

Advanced hyphenated analytical techniques for complex matrices in this compound research.

The quantification and identification of this compound in complex matrices, such as environmental samples, industrial formulations, and biological fluids, necessitate analytical methods with high sensitivity and selectivity. Complex matrices often contain a multitude of interfering compounds that can obscure the signal of the target analyte. Advanced hyphenated analytical techniques, which couple a separation method with a detection method, are essential for overcoming these challenges. numberanalytics.comchemijournal.com These integrated systems provide comprehensive data, enabling both the separation of this compound from matrix components and its subsequent, unambiguous identification and quantification in a single analytical run. ijsrtjournal.com

The most powerful and commonly employed hyphenated techniques in this field are based on chromatography coupled with mass spectrometry. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are at the forefront of trace-level analysis. numberanalytics.comijpsjournal.com The choice between these methods often depends on the physicochemical properties of this compound and the nature of the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier technique for analyzing non-volatile and thermally labile compounds like this compound in liquid samples. The initial separation is typically achieved using Ultra-High-Performance Liquid Chromatography (UHPLC), which offers high resolution and speed. numberanalytics.com Following chromatographic separation, the analyte enters the mass spectrometer. The use of a tandem mass spectrometer (e.g., a triple quadrupole, QqQ) allows for a highly selective detection mode known as Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion of the target compound is selected, fragmented, and a resulting characteristic product ion is monitored. This process significantly reduces background noise and enhances detection specificity. nih.gov

Research on analogous compounds, such as plasticizers and other contaminants in environmental water, demonstrates the power of this approach. nih.gov For instance, the analysis of phthalates in wastewater has been successfully performed using UHPLC-MS/MS, achieving low limits of quantification after a liquid-liquid microextraction procedure. nih.gov A similar methodology can be adapted for this compound, involving sample extraction and concentration prior to instrumental analysis.

Interactive Table 1: Typical Methodological Parameters for LC-MS/MS Analysis of this compound This table presents illustrative parameters derived from established methods for similar analytes.

ParameterSpecificationPurpose
Chromatography System UHPLCProvides high-resolution separation from matrix interferences.
Analytical Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)Separates compounds based on hydrophobicity.
Mobile Phase Gradient of Water (0.1% Formic Acid) and AcetonitrileElutes the analyte from the column with optimal peak shape.
Ionization Source Electrospray Ionization (ESI), Positive ModeGenerates charged ions of the analyte for MS detection.
Mass Spectrometer Triple Quadrupole (QqQ)Enables highly selective and sensitive MRM detection.
Precursor Ion (m/z) [M+H]⁺ of this compoundThe specific mass-to-charge ratio of the protonated molecule.
Product Ion (m/z) A characteristic fragment ionA specific fragment used for confirmation and quantification.
Limit of Quantification 0.01 - 0.5 µg/L (in water samples)The lowest concentration that can be reliably quantified. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For semi-volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly effective alternative. chemijournal.com In this technique, the sample is vaporized and separated in a gaseous mobile phase within a capillary column. ijpsjournal.com GC provides exceptional separating power for complex mixtures. Following separation, the analyte is ionized, typically by electron ionization (EI), which creates a predictable and reproducible fragmentation pattern. This fragmentation pattern serves as a "mass spectral fingerprint" that can be compared against a spectral library for confident identification. nih.gov

The analysis of additives and non-intentionally added substances (NIAS) in materials like plastics used for food contact is a common application of GC-MS. d-nb.info Research in this area has led to the development of validated multi-analyte methods capable of detecting dozens of compounds after a simple liquid-liquid extraction from a food simulant. d-nb.info Such an approach is directly applicable to determining the presence and quantity of this compound that may migrate from a polymer product.

Interactive Table 2: Detailed Research Findings for GC-MS Analysis of this compound in a Complex Matrix This table summarizes representative findings based on validated methods for analogous compounds in polymer matrices.

ParameterFindingReference Methodology
Sample Matrix Food Simulant (Aqueous Ethanol)Analysis of migrants from food contact materials. d-nb.info
Sample Preparation Liquid-Liquid Extraction (LLE) with an organic solventTo transfer the analyte from the aqueous simulant to a GC-compatible solvent. d-nb.info
Analytical Technique GC-MS (SIM/MRM mode)Provides high selectivity and sensitivity for trace quantification. nih.gov
Mean Recovery 92 - 105%Indicates the efficiency of the extraction process. nih.gov
Limit of Quantification (LOQ) 5 - 80 ng/gDemonstrates the method's sensitivity in a solid or semi-solid equivalent. nih.gov
Relative Standard Deviation (RSD) < 15%Shows the precision and reproducibility of the measurements. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.